1-Propene, 1-(methylthio)-
Description
Overview of Thioenol Ether Chemistry
Thioenol ethers are organic compounds that feature a sulfur atom bonded to a vinyl group. This structure, characterized by the C=C-S linkage, imparts distinct chemical properties that are leveraged in a variety of chemical transformations.
Thioenol ethers are structurally defined by the presence of an enol ether functional group where the oxygen atom is replaced by a sulfur atom, represented by the general formula R³SC(R²)=C(R¹)₂. ymdb.cahmdb.ca They are a type of thioether, which are organic compounds containing a sulfur atom bonded to two carbon atoms. lookchem.comsiue.edu The term can sometimes be used interchangeably with enol thioether or enol sulfide (B99878). stackexchange.com
The nomenclature for these compounds follows systematic IUPAC rules. For 1-Propene, 1-(methylthio)-, the name indicates a three-carbon "propene" chain with a double bond starting at the first carbon. A "methylthio" group (-SCH₃) is attached to the first carbon of this chain. nih.gov Thioethers are also known as sulfides. cymitquimica.com
Classification of thioenol ethers can be based on the substitution pattern around the double bond and the nature of the organic groups attached to the sulfur atom. For instance, they can be simple, with identical alkyl groups, or mixed, with different groups. quizgecko.com
Research into simple sulfur compounds like methyl propenyl sulfides has roots in natural product chemistry. These compounds have been identified as volatile components in various plants, notably in the Allium genus, such as onions. chemicalbook.comnih.gov For example, 1-(Methylthio)propane and methyl 1-propenyl disulfide have been reported in Allium cepa. nih.govinchem.org The investigation into the flavor and aroma chemistry of foods like black truffle also led to the identification of 1-methylthio-1-propene. acs.org Early synthetic efforts in organosulfur chemistry, such as the synthesis of related alkenyl disulfides from natural products like asafoetida, provided foundational methods for preparing such compounds. researchgate.net
Significance of Sulfur-Containing Organic Compounds in Advanced Chemical Transformations
Sulfur-containing organic compounds are of paramount importance across the chemical sciences, finding applications in pharmaceuticals, industrial processes, and advanced organic synthesis. acs.orgcnrs.fr Their significance stems from the unique properties of the sulfur atom, which can exist in multiple oxidation states (from -2 to +6) and participate in a wide array of chemical reactions. frontiersin.org This versatility makes organosulfur compounds key players in redox biology and as intermediates in metabolism. nih.gov
In organic synthesis, sulfur compounds are used as reactants, intermediates, and catalysts. cnrs.fr For instance, the ability of thioethers to be oxidized to sulfoxides and sulfones, or to participate in reactions like the Pummerer rearrangement, makes them valuable synthons for creating complex molecules. acs.org The presence of sulfur can influence a molecule's polarity, reactivity, and interaction with biological targets. cymitquimica.com Sulfur's role is essential in all living organisms, which utilize these compounds for fundamental biological reactions, from being structural components of proteins (methionine and cysteine) to acting as cofactors in enzymes. nih.govanr.fr
Isomeric Considerations: (E)- and (Z)-1-Propene, 1-(methylthio)-
Like many alkenes, 1-Propene, 1-(methylthio)- exists as geometric isomers due to the restricted rotation around the carbon-carbon double bond. These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. numberanalytics.com The two isomers have distinct chemical and physical properties. nist.govnist.gov
| Property | (E)-1-Propene, 1-(methylthio)- | (Z)-1-Propene, 1-(methylthio)- |
| Synonyms | (1E)-1-(Methylsulfanyl)-1-propene, trans-Methyl propenyl sulfide | (1Z)-1-(Methylsulfanyl)-1-propene, cis-Methyl propenyl sulfide |
| CAS Number | 42848-06-6 nist.gov | 52195-40-1 nist.gov |
| Molecular Formula | C₄H₈S nist.gov | C₄H₈S nist.gov |
| Molecular Weight | 88.171 g/mol nist.gov | 88.171 g/mol nist.gov |
| IUPAC InChIKey | YJOGCMRDEUBRJD-ONEGZZNKSA-N nist.gov | YJOGCMRDEUBRJD-ARJAWSKDSA-N nist.gov |
| Boiling Point | 102.25 °C (estimated) thegoodscentscompany.com | Not specified |
The stereochemistry of the double bond in the (E) and (Z) isomers has significant implications for their chemical reactivity and natural distribution. The spatial arrangement of the substituents affects how the molecule interacts with other reagents and catalysts. numberanalytics.com
In terms of reactivity, studies have shown differences between the isomers. For example, in certain reactions, the (E)-isomer has been observed to be slightly more reactive than the (Z)-isomer. oup.com The stereochemistry is also crucial in stereoselective reactions; for instance, the (Z)-isomer has been used specifically in a Brønsted acid-promoted intermolecular [4+3] cycloaddition reaction to create highly functionalized seven-membered rings. clockss.org Thermochemical data indicates an enthalpy of reaction of 2.0 ± 0.4 kJ/mol for the isomerization of the (E)-isomer to the (Z)-isomer. nist.gov
Regarding their natural occurrence, isomers of 1-Propene, 1-(methylthio)- are found as volatile flavor compounds. It is one of the volatile organic components identified in onion. chemicalbook.com It has also been newly identified in black truffle, contributing to its unique aroma profile. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4-5-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGCMRDEUBRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864227 | |
| Record name | 1-Propene, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellow liquid; Acrid strong garlic-like aroma | |
| Record name | Methyl 1-propenyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Methyl 1-propenyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.887-0.893 (20°) | |
| Record name | Methyl 1-propenyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1888/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10152-77-9 | |
| Record name | Methyl 1-propenyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10152-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 1-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 1-(methylthio)- | |
| Source | EPA DSSTox | |
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| Record name | [No public or meaningful name is available] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL 1-PROPENYL SULPIDE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of (E)-1-Methylthio-1-propene and (Z)-1-Methylthio-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for 1-Propene, 1-(methylthio)-
The primary and most established method for synthesizing 1-Propene, 1-(methylthio)-, which exists as a mixture of (E) and (Z) isomers, is the isomerization of its corresponding allyl isomer, 3-(methylthio)-1-propene, more commonly known as allyl methyl sulfide (B99878). dicp.ac.cngrafiati.comchemicalbook.comacs.orgnih.gov This transformation involves the migration of the double bond from the C2-C3 position to the C1-C2 position, resulting in the more thermodynamically stable vinylic thioether. This base-catalyzed reaction is a common strategy for converting allyl ethers and sulfides into their propenyl counterparts. acs.org
The (E)-isomer, (1E)-1-(methylthio)prop-1-ene, is recognized as an organic sulfide and a volatile component found in onions. chemicalbook.comcymitquimica.com Its counterpart, (Z)-1-(methylthio)-1-propene, is classified as a thioenol ether. hmdb.ca The synthesis generally yields a mixture of these isomers, with the ratio often depending on the specific reaction conditions and catalytic system employed.
Mechanistic Studies of Direct Synthesis Pathways
The isomerization of allylic compounds to their vinylic isomers is governed by distinct mechanistic pathways, largely dependent on the reaction conditions. For the base-catalyzed isomerization of allyl methyl sulfide, the mechanism is understood to proceed via a stereospecific nih.govmdpi.com-proton shift. acs.org This process is typically initiated by a rate-limiting deprotonation at the carbon adjacent to the double bond and the sulfur atom. acs.org The formation of a transient, intimate ion pair between the resulting allylic anion and the conjugate acid of the base facilitates a highly efficient and stereospecific transfer of a proton to the terminal carbon, leading to the rearranged product. acs.org
In the gas phase, the unimolecular isomerization of deprotonated allyl methyl sulfide has been investigated and proposed to occur via a Thio-Wittig Rearrangement. grafiati.com Theoretical studies on the analogous isomerization of allylic ethers have shown that catalysts and solvent can dramatically lower the activation energy for the proton shift, which proceeds through a protonated intermediate. sioc-journal.cn
Investigation of Catalytic Systems in Synthesis
A variety of catalytic systems have been explored to facilitate the isomerization of allylic compounds, including allyl sulfides. These catalysts are crucial for achieving high yields and selectivity under mild conditions.
Non-ionic proazaphosphatrane bases, such as P(RNCH₂CH₂)₃N where R is a methyl or isopropyl group, have proven highly efficient for the selective isomerization of allyl phenyl sulfide to its corresponding vinyl isomers. dicp.ac.cn These reactions can achieve yields greater than 99% in acetonitrile (B52724) at 40°C. dicp.ac.cn Other catalytic systems investigated for related transformations include those based on transition metals. Ruthenium complexes, for instance, are known to catalyze the isomerization of allylic alcohols. uu.nl Similarly, cobalt(II) and nickel(II) phosphine (B1218219) mixtures have been employed for Z-selective isomerization of terminal alkenes. nih.gov The mechanism for these metal-catalyzed reactions can differ from base-catalyzed pathways, often involving the formation of π-allyl or metal-hydride intermediates. nih.gov
| Catalyst Type | Specific Catalyst Example | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Non-ionic Base | P(i-PrNCH₂CH₂)₃N | Allyl phenyl sulfide | >99% yield of vinyl isomer in CH₃CN at 40°C. | dicp.ac.cn |
| Transition Metal | Ruthenium(II/III) complexes (e.g., cis-[RuCl₂(dmso)₄]) | Allylic Alcohols | High catalytic activity; mechanism sensitive to oxidation state. | uu.nl |
| Transition Metal | Cobalt(II) salen complex | Allyl ethers | High Z-selectivity (Z:E = 99:1) for enol ether products. | nih.gov |
| Transition Metal | Rhenium oxo complexes (e.g., NBu₄ReO₄) with p-TsOH | Allylic Alcohols | Catalyzes rearrangement but can lead to dehydration side-products. | academie-sciences.fr |
Alternative Synthetic Strategies for Related Methylthio-Propene Derivatives
While direct isomerization is the principal route to 1-Propene, 1-(methylthio)-, related structures containing the methylthio-propene motif are accessible through more complex synthetic strategies, often involving versatile building blocks.
Annulation Reactions Involving Ketene (B1206846) Dithioacetals
Ketene dithioacetals, particularly α-oxo and α-alkenoyl derivatives, are powerful three-carbon synthons used in a variety of annulation reactions to construct complex heterocyclic and carbocyclic systems. researchgate.netacademictree.org These "push-pull" alkenes feature electron-donating methylthio groups and an electron-withdrawing carbonyl group, making them susceptible to attack by nucleophiles. researchgate.net
Through tandem reactions, such as [5C+1C] or [4+2] cycloadditions, these synthons can react with various partners to build highly substituted ring systems that incorporate the methylthio group. researchgate.netresearchgate.net For example, a [5C+1C] annulation between α-alkenoyl-α-aroyl ketene dithioacetals and nitroalkanes has been developed to produce 2-hydroxybenzophenone (B104022) derivatives in excellent yields. researchgate.net Similarly, tandem thien- and benzannulations of α-alkenoyl-α-alkynyl ketene dithioacetals with cyanoacetates provide an efficient route to functionalized benzo[b]thiophenes. researchgate.net These methods generate complex products where a methylthio-substituted double bond is part of a larger, often aromatic, framework.
| Reaction Type | Ketene Dithioacetal Substrate | Reactant Partner | Product Class | Reference |
|---|---|---|---|---|
| [5C+1C] Annulation | α-Alkenoyl-α-aroyl ketene dithioacetal | Nitroalkanes | 2-Hydroxybenzophenones | researchgate.net |
| Domino Annulation | α-Alkenoyl-α-alkynyl ketene dithioacetal | Cyanoacetates | Benzo[b]thiophenes | researchgate.net |
| Michael-type Addition | Dithiolanylium tetrafluoroborates | α,β-Unsaturated ketones | Substituted ketene dithiolanes | beilstein-journals.org |
| Reformatskii Reaction | α-Oxo ketene dithioacetals | Zinc enolates | 6-(Methylthio)pyran-2-ones | academictree.org |
Approaches Utilizing 1-(Methylthio)-3-chloropropene as a Building Block
The compound 1-(Methylthio)-3-chloropropene is a valuable synthetic intermediate. Its structure contains both a nucleophilic sulfur atom and an electrophilic allylic chloride, making it a versatile building block for introducing the methylthioallyl group. A notable application is in the synthesis of sec-butyl 3-(methylthio)allyl disulfide, a pesticide isolated from Asa foetida, where 1-(methylthio)-3-chloropropene serves as the key starting material. researchgate.net The reactivity of the allylic chloride allows for facile substitution reactions with various nucleophiles, enabling the construction of more complex sulfur-containing molecules. This reactivity is analogous to that of other 1,3-disubstituted propenes used in organic synthesis, such as 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropene. beilstein-journals.orggoogle.com
Precursor Compounds and Their Role in Biosynthesis and Chemo-Enzymatic Pathways
In nature, a variety of volatile sulfur compounds (VSCs), including derivatives of methylthio-propene, are produced through microbial metabolism. The primary precursor for many of these compounds is the sulfur-containing amino acid L-methionine. nih.govmdpi.comresearchgate.net
The catabolism of L-methionine by microorganisms, particularly yeasts such as Saccharomyces cerevisiae and various fungi, is the main biosynthetic source. oup.comasm.org The principal metabolic route is the Ehrlich pathway, a sequence of reactions that converts amino acids into their corresponding "fusel alcohols" and acids. nih.govebi.ac.ukresearchgate.net In the case of methionine, the pathway proceeds through several key intermediates. nih.gov
Transamination : L-methionine is first converted to α-keto-γ-(methylthio)butyric acid (α-KMBA). nih.gov
Decarboxylation : α-KMBA is then decarboxylated to form 3-(methylthio)propanal, commonly known as methional. nih.govasm.org
Reduction/Oxidation : Methional can then be reduced to 3-(methylthio)-1-propanol (methionol) or oxidized to methionic acid. nih.gov
Methional itself is a key flavor compound, and it can be further converted into other VSCs like dimethyl sulfide and dimethyl disulfide. mdpi.com Although 1-Propene, 1-(methylthio)- is not a direct product of the main Ehrlich pathway, its precursor, allyl methyl sulfide (3-(methylthio)-1-propene), has been identified as a biotransformation product of L-methionine in certain yeasts. [4 from initial search] This suggests that further enzymatic or chemical transformations of primary metabolites can lead to a wider diversity of VSCs. Chemo-enzymatic strategies, which combine chemical synthesis with enzymatic catalysis (e.g., using lipases), represent a powerful approach for producing specific flavor compounds and are applied to related propenylbenzene derivatives. [14 from initial search]
| Compound Name | Role in Pathway | Reference |
|---|---|---|
| L-Methionine | Primary Precursor | nih.govresearchgate.net |
| α-Keto-γ-(methylthio)butyric acid (α-KMBA) | Intermediate (post-transamination) | nih.govoup.com |
| Methional (3-(Methylthio)propanal) | Intermediate (post-decarboxylation) | nih.govmdpi.comasm.org |
| Methionol (3-(Methylthio)-1-propanol) | Final Product (reduction of methional) | nih.govoup.com |
| Methanethiol | By-product (from demethiolation branch) | nih.govoup.com |
Enzymatic Hydrolysis and Non-Enzymatic Decomposition Pathways
The principal pathway for the formation of volatile sulfur compounds in Allium species is initiated by cellular damage. ashs.orgagriculturejournals.cz When the plant tissues are disrupted, the enzyme alliinase (EC 4.4.1.4), which is stored in the cell's vacuoles, comes into contact with its substrates, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), located in the cytoplasm. ashs.orgagriculturejournals.czmdpi.com This enzymatic hydrolysis is a rapid process, with studies showing that over 80% of the substrate can be hydrolyzed within minutes of tissue disruption. koreascience.kr
The primary products of this alliinase-catalyzed reaction are highly reactive alk(en)yl sulfenic acids, along with pyruvic acid and ammonia. ashs.orgresearchgate.net These sulfenic acids are unstable and undergo spontaneous, non-enzymatic rearrangements to form thiosulfinates, which are key contributors to the characteristic flavor and aroma of these plants. ashs.orgresearchgate.net For instance, the hydrolysis of (+)-S-(1-propenyl)-L-cysteine sulfoxide (B87167) (PRENCSO) yields 1-propenesulfenic acid. frontiersin.org This intermediate can then undergo one of two main reactions:
Spontaneous condensation of two molecules to produce di-1-propenyl thiosulfinate. frontiersin.org
Conversion to the lachrymatory factor (propanethial S-oxide) by the enzyme lachrymatory factor synthase. frontiersin.orgoup.com
The thiosulfinates themselves are often unstable and can further decompose to a variety of other sulfur-containing compounds, including diallyl, methyl allyl, and diethyl mono-, di-, tri-, tetra-, penta-, and hexasulfides, as well as vinyldithiins and ajoenes. nih.govglobalsciencebooks.info The specific composition of these final volatile compounds depends on the initial ACSO precursors present in the plant. ashs.org
It is noteworthy that bacteria have also been shown to possess enzymes capable of hydrolyzing S-alk(en)yl-L-cysteine sulfoxides, leading to the formation of odorous sulfur compounds. koreascience.kr For example, Pseudomonas cruciviae and Bacillus subtilis contain enzymes that can convert S-methyl-L-cysteine sulfoxide to methyl methanethiosulfinate, pyruvate, and ammonia. koreascience.kr
Investigation of Sulfur-Containing Precursors in Natural Systems
The primary precursors to 1-Propene, 1-(methylthio)- and other related volatile sulfur compounds in natural systems are the S-alk(en)yl-L-cysteine sulfoxides (ACSOs). nih.gov These non-protein amino acids are characteristic secondary metabolites of plants belonging to the Allium genus. researchgate.net The four main ACSOs that have been isolated from Allium species are:
trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (PRENCSO or isoalliin) ashs.orgresearchgate.net
(+)-S-allyl-L-cysteine sulfoxide (alliin) researchgate.netuni-marburg.de
(+)-S-propyl-L-cysteine sulfoxide (propiin) researchgate.netuni-marburg.de
(+)-S-methyl-L-cysteine sulfoxide (methiin) researchgate.netuni-marburg.de
The relative abundance of these precursors varies significantly between different Allium species and even within different parts of the same plant, which accounts for the distinct flavors and aromas of onions, garlic, and leeks. mdpi.comagriculturejournals.cz For example, PRENCSO is typically the most abundant ACSO in onions (Allium cepa), while alliin (B105686) is the major precursor in garlic (Allium sativum). ashs.orguni-marburg.de Methiin is found in varying amounts in nearly all Allium species. uni-marburg.de
The biosynthesis of these ACSOs begins with the assimilation of sulfate (B86663) from the soil, which is then reduced and incorporated into the amino acid cysteine. ashs.org Through a series of enzymatic reactions involving γ-glutamyl peptides, the various S-alk(en)yl side chains are introduced, ultimately leading to the formation of the different ACSO molecules. ashs.orgresearchgate.netoup.com For instance, γ-L-glutamyl-S-(1-propenyl)-L-cysteine sulfoxide has been identified as a biosynthetic intermediate for PRENCSO. ashs.org Research has shown that during storage of onions, the concentration of PRENCSO tends to increase, while the levels of its γ-glutamyl peptide precursor decrease, suggesting ongoing enzymatic activity. ashs.orgishs.org
The table below summarizes the distribution of the main S-alk(en)yl-L-cysteine sulfoxides in different Allium species.
| Precursor Name | Chemical Name | Major Occurrence |
| Isoalliin (PRENCSO) | trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide | Onions (Allium cepa) ashs.org |
| Alliin | (+)-S-allyl-L-cysteine sulfoxide | Garlic (Allium sativum) uni-marburg.de |
| Propiin | (+)-S-propyl-L-cysteine sulfoxide | Onions, Leeks uni-marburg.de |
| Methiin | (+)-S-methyl-L-cysteine sulfoxide | Found in most Allium species uni-marburg.de |
Advanced Organic Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Character of the Thioenol Ether Moiety
The dual electronic nature of the thioenol ether functional group in 1-propene, 1-(methylthio)- allows it to participate in a variety of chemical reactions. The sulfur atom's ability to donate electrons and the unsaturation of the carbon-carbon double bond are key to its reactivity.
Addition Reactions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in 1-propene, 1-(methylthio)- is susceptible to electrophilic addition reactions. libretexts.org In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org For example, the reaction with hydrogen halides (HX) proceeds via this mechanism, where the proton acts as the initial electrophile. libretexts.org
Vinyl sulfides, such as 1-propene, 1-(methylthio)-, can also act as surrogates for aldehydes or ketones in certain reactions. For instance, they react with arylhydrazines in the presence of an acid catalyst to form indoles, a class of heterocyclic compounds with significant biological relevance. organic-chemistry.orgthieme-connect.comthieme-connect.com
Conversely, the thioenol ether can undergo nucleophilic addition, often in a Michael addition fashion where a nucleophile adds to the β-carbon of the double bond. stackexchange.com This reactivity is crucial in various synthetic strategies, allowing for the introduction of diverse functional groups.
Oxidation Reactions of the Methylthio Group
The sulfur atom in the methylthio group is readily oxidized to form sulfoxides and sulfones. researchgate.net This transformation significantly alters the electronic properties and reactivity of the molecule.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and important transformation in organic synthesis. researchgate.netorganic-chemistry.org Various oxidizing agents can be employed, with the selectivity for either the sulfoxide (B87167) or sulfone often controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orggoogle.com For example, hydrogen peroxide (H₂O₂) is a common oxidant, and its use in the presence of certain catalysts can lead to high yields of the desired oxidized product. google.comconicet.gov.ar The oxidation can also be achieved using reagents like meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The formation of these oxidized derivatives opens up further synthetic possibilities, as sulfoxides and sulfones are themselves valuable functional groups in organic chemistry. organic-chemistry.org
Table 1: Oxidation of Sulfides to Sulfoxides and Sulfones
| Starting Material | Oxidizing Agent | Product | Reference |
| Sulfide (B99878) | H₂O₂ | Sulfoxide/Sulfone | google.comconicet.gov.ar |
| Sulfide | m-CPBA | Sulfoxide/Sulfone | organic-chemistry.org |
| Sulfide | NaIO₄ | Sulfoxide | google.com |
This table provides examples of common oxidizing agents used for the conversion of sulfides to sulfoxides and sulfones.
Reduction Reactions of the Sulfur-Carbon Bond
The sulfur-carbon bond in thioenol ethers can be cleaved under reductive conditions. While specific details for 1-propene, 1-(methylthio)- are not extensively documented in the provided search results, the reduction of similar vinyl sulfides can be achieved using various methods. For instance, the methylthio group in some contexts can be removed with Raney nickel. organic-chemistry.org More broadly, research into methylthio-alkane reductases indicates that biological systems have evolved enzymes to cleave carbon-sulfur bonds, highlighting the fundamental nature of this chemical transformation. biorxiv.org
Mechanistic Elucidation of Key Organic Transformations
Understanding the detailed reaction mechanisms is crucial for controlling the outcomes of chemical reactions and for designing new synthetic methodologies.
Detailed Reaction Pathways of Photooxidation Processes
The photooxidation of sulfur-containing compounds is relevant in atmospheric chemistry and synthetic organic chemistry. rsc.org Studies on analogous compounds like allyl methyl sulfide reveal complex reaction pathways initiated by species such as hydroxyl radicals (OH). rsc.org The reaction can proceed via addition of the radical to the double bond, forming a radical intermediate. rsc.org This intermediate can then react with molecular oxygen (O₂) to form a peroxy radical, which can undergo a variety of subsequent reactions, including intramolecular rearrangements and fragmentation. rsc.org
For instance, the OH-initiated oxidation of allyl methyl sulfide can lead to the formation of a pre-reactive complex, followed by addition at either of the double bond carbons. rsc.org The resulting radical adduct reacts with O₂ to form RO₂ radicals, which can then decompose through multiple pathways, leading to a variety of products. rsc.org The presence of the sulfur atom can influence the reaction pathways, for example, by participating in intramolecular rearrangements. rsc.org While a specific detailed photooxidation mechanism for 1-propene, 1-(methylthio)- was not found, the study of similar molecules provides a framework for understanding its likely behavior under photooxidative conditions. rsc.org
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations of Molecular Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into electron distribution and orbital energies, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Applications for Reactivity Prediction
DFT is a powerful computational method used to investigate the electronic structure of molecules. By calculating various electronic properties, DFT can predict the reactivity of a compound. For 1-Propene, 1-(methylthio)-, a DFT analysis would typically involve the calculation of parameters such as ionization potential, electron affinity, and chemical hardness. These descriptors help in understanding the molecule's susceptibility to electrophilic or nucleophilic attack. At present, no specific DFT studies focused on predicting the reactivity of 1-Propene, 1-(methylthio)- have been published.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will interact with other species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). An FMO analysis for 1-Propene, 1-(methylthio)- would reveal the likely sites for electrophilic and nucleophilic attack. However, specific calculations detailing the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are not available.
Interactive Table: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for 1-Propene, 1-(methylthio)- is not available.
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. An MEP map for 1-Propene, 1-(methylthio)- would provide a clear picture of its reactive sites, particularly around the sulfur atom and the double bond. To date, no such MEP analysis for this specific molecule has been published.
Theoretical Spectroscopy and Spectroscopic Parameter Prediction
Computational methods can also be used to predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound or for identifying an unknown substance.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For 1-Propene, 1-(methylthio)-, a TD-DFT calculation would provide theoretical UV-Vis data that could be compared with experimental measurements. Currently, there are no published TD-DFT studies for this compound.
Simulation of NMR and Mass Spectrometry Data for Structural Confirmation
Theoretical calculations can simulate Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. NMR chemical shifts (¹H and ¹³C) can be predicted with a reasonable degree of accuracy using quantum chemical methods. Similarly, the fragmentation patterns observed in mass spectrometry can be rationalized and sometimes predicted through computational analysis. Such simulated data would be instrumental in the structural elucidation of 1-Propene, 1-(methylthio)-. However, no specific simulated NMR or MS data for this molecule are currently available in the scientific literature.
Interactive Table: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts This table is for illustrative purposes only, as specific data for 1-Propene, 1-(methylthio)- is not available.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H on C1 | Not Available | Not Available |
| H on C2 | Not Available | Not Available |
| H on C3 | Not Available | Not Available |
| H on S-CH₃ | Not Available | Not Available |
| C1 | Not Available | Not Available |
| C2 | Not Available | Not Available |
| C3 | Not Available | Not Available |
In-Depth Computational Analysis of 1-Propene, 1-(methylthio)- Remains an Open Area of Scientific Inquiry
Despite a comprehensive search of scientific literature, detailed computational chemistry and theoretical characterization studies focusing specifically on the compound "1-Propene, 1-(methylthio)-" are not publicly available. Consequently, the construction of an in-depth article covering the specific reaction mechanism studies through ab initio and semi-empirical methods, including potential energy surface scans, transition state localization, and kinetic modeling for this particular molecule, cannot be completed at this time.
The field of computational chemistry provides powerful tools for understanding chemical reactivity and kinetics. Methodologies such as ab initio (from first principles) and semi-empirical quantum mechanics are routinely used to explore reaction pathways for a wide variety of molecules. These studies typically involve:
Potential Energy Surface (PES) Scans: These calculations map the energy of a molecular system as a function of its geometry, helping to identify stable molecules (reactants, products, intermediates) and the energetic barriers between them.
Transition State Localization: By identifying the highest energy point along a reaction coordinate (the transition state), chemists can understand the geometry of the fleeting molecular arrangement that dictates the reaction's speed and pathway.
Kinetic Modeling and Rate Constant Predictions: Using data from the PES and transition state calculations, researchers can apply theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to predict how fast a reaction will proceed under various conditions.
While these techniques are well-established, their application to every known chemical compound is not exhaustive. The scientific community prioritizes research based on a compound's industrial relevance, biological activity, atmospheric significance, or fundamental chemical interest.
For "1-Propene, 1-(methylthio)-", while it is a known chemical entity, it appears that it has not yet been the subject of dedicated, published research that would provide the specific data necessary to detail its reaction mechanisms from a computational standpoint. Such studies on analogous sulfur-containing organic molecules and reactions involving propene derivatives have been conducted, demonstrating the feasibility and utility of these computational methods. However, without specific studies on "1-Propene, 1-(methylthio)-", any discussion of its computational characterization would be speculative.
This highlights a gap in the current body of chemical literature and presents an opportunity for future research. A dedicated computational investigation into "1-Propene, 1-(methylthio)-" could provide valuable insights into the reactivity of vinyl sulfides, a class of compounds with applications in organic synthesis and materials science.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating 1-Propene, 1-(methylthio)- from other volatile and semi-volatile compounds. Gas chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a gold standard for the analysis of volatile compounds like 1-Propene, 1-(methylthio)-. nih.gov The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio. mdpi.com
Optimization of GC-MS parameters is critical for achieving reliable detection and quantification. This includes selecting the appropriate capillary column, programming the oven temperature ramp, and setting the mass spectrometer to the optimal acquisition mode (scan or selected ion monitoring, SIM). For instance, a DB-624 capillary column is effective for separating volatile sulfur compounds. csic.es A typical oven temperature program might start at a low temperature (e.g., 35-50°C) and gradually ramp up to a higher temperature (e.g., 250°C) to ensure the separation of a wide range of volatiles. nih.govvjol.info.vn In one study, the analysis of thioethers, including (E)- and (Z)-1-methylthio-1-propene, involved an oven temperature program starting at 35°C, holding for 5 minutes, and then ramping to 250°C at a rate of 5°C/min. nih.gov
Table 1: Optimized GC-MS Parameters for 1-Propene, 1-(methylthio)- Analysis
| Parameter | Example Condition 1 nih.gov | Example Condition 2 vjol.info.vn | Example Condition 3 csic.es |
|---|---|---|---|
| Column Type | Not specified, general thioether analysis | DB-5 (non-polar) | DB-624 |
| Column Dimensions | Not specified | 30 m x 0.25 mm i.d., 0.25 µm df | Not specified |
| Carrier Gas | Helium | Helium | Helium |
| Oven Program | 35°C (5 min), ramp 5°C/min to 250°C (2 min) | 50°C (1 min), ramp 8°C/min to 270°C (10 min) | 38°C (10 min), ramp 5°C/min to 120°C, then 10°C/min to 210°C (5 min) |
| MS Ionization | Electron Impact (EI) at 70 eV | Electron Impact (EI) | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-350) | Time-of-Flight (TOF) | Scan Mode (m/z 29-400) |
For highly complex samples where co-elution is a problem in one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.com This technique uses two columns with different stationary phase chemistries connected by a modulator. aocs.orgshimadzu.com The modulator traps, focuses, and re-injects fractions from the first dimension column onto the second, shorter column for a rapid, secondary separation. shimadzu.com
The result is a structured, two-dimensional chromatogram that separates compounds by two different properties (e.g., volatility and polarity), greatly increasing peak capacity and resolution. aocs.orgresearchgate.net This is particularly advantageous for analyzing trace levels of 1-Propene, 1-(methylthio)- in matrices like human breath or food products, where hundreds or even thousands of VOCs may be present. plos.org GCxGC can effectively resolve the (E) and (Z) isomers of 1-Propene, 1-(methylthio)- from other interfering compounds, which might otherwise overlap in a standard GC-MS analysis. chemistry-matters.comresearchgate.net
Table 2: Comparison of 1D GC and GCxGC Systems
| Feature | One-Dimensional GC (1D GC) | Comprehensive Two-Dimensional GC (GCxGC) |
|---|---|---|
| Column Setup | Single capillary column (e.g., 30-60 m) chemistry-matters.com | Two coupled columns: 1st dimension (e.g., 30-60 m, non-polar) and 2nd dimension (e.g., 1-2 m, polar) chemistry-matters.comaocs.org |
| Peak Capacity | Limited, prone to co-elution in complex samples chemistry-matters.com | Greatly increased, roughly the product of the two individual column capacities aocs.org |
| Sensitivity | Standard | Enhanced due to cryogenic focusing and re-concentration by the modulator aocs.org |
| Chromatogram | One-dimensional plot of intensity vs. retention time | Two-dimensional contour plot showing structured patterns of related compounds chemistry-matters.com |
| Application | Routine analysis of moderately complex mixtures | Analysis of highly complex samples (e.g., metabolomics, environmental forensics) chemistry-matters.complos.org |
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes. researchgate.netsepscience.com It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. researchgate.net The fiber is exposed to the sample (or its headspace), and analytes partition from the matrix onto the fiber coating. researchgate.net The fiber is then transferred directly to the GC injector for thermal desorption and analysis. researchgate.net
Headspace SPME (HS-SPME) is particularly effective for volatile compounds like 1-Propene, 1-(methylthio)- as it minimizes matrix effects. researchgate.net The choice of fiber coating is crucial for extraction efficiency. Different coatings (e.g., polyacrylate, polydimethylsiloxane/divinylbenzene) have different selectivities for various analytes. The technique is widely used for analyzing VOCs in food, environmental, and biological samples due to its simplicity, speed, and high sensitivity, capable of reaching detection limits in the parts-per-trillion range for some compounds. csic.essepscience.commurdoch.edu.au
Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
While GC-MS is excellent for identification based on library matching, advanced spectroscopic methods provide unambiguous structural information, especially for isomeric analysis and precise mass confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of compounds, including the stereochemistry of isomers. conductscience.com For 1-Propene, 1-(methylthio)-, ¹H NMR spectroscopy can be used to distinguish between the (E) and (Z) isomers.
The key to this differentiation lies in the coupling constant (J-value) between the two vinylic protons on the carbon-carbon double bond. libretexts.org The magnitude of this vicinal coupling is dependent on the dihedral angle between the protons. In the (E)-isomer (trans), the protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 11-18 Hz. In the (Z)-isomer (cis), the protons are on the same side, leading to a smaller coupling constant, typically 6-14 Hz. libretexts.org This distinct difference in the splitting pattern of the vinylic proton signals allows for clear and definitive assignment of the isomeric configuration.
Table 3: Expected ¹H NMR Parameters for Isomeric Analysis of 1-Propene, 1-(methylthio)-
| Isomer | Structure | Vinylic Proton Relationship | Expected Vicinal Coupling Constant (J) libretexts.org |
|---|---|---|---|
| (E)-1-Propene, 1-(methylthio)- | Trans | Protons on opposite sides of the C=C bond | ~11-18 Hz |
| (Z)-1-Propene, 1-(methylthio)- | Cis | Protons on the same side of the C=C bond | ~6-14 Hz |
High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). rsc.orgresearchgate.net This capability is crucial for confirming the elemental composition of an unknown compound or distinguishing it from other molecules with the same nominal mass (isobaric compounds).
For 1-Propene, 1-(methylthio)-, the molecular formula is C₄H₈S. nist.gov HRMS can measure the mass of the molecular ion with extreme precision, allowing for the calculation of its elemental formula. This confirms the identity of the compound beyond the fragmentation pattern provided by standard low-resolution mass spectrometry. For example, an HRMS instrument like a TOF mass spectrometer can achieve mass accuracy that significantly narrows down the list of possible metabolite candidates from a database search. rsc.org This precise mass determination is a powerful tool for confirming the presence of 1-Propene, 1-(methylthio)- in complex samples and avoiding false positives.
Table 4: Precise Mass Determination of 1-Propene, 1-(methylthio)-
| Attribute | Value |
|---|---|
| Molecular Formula | C₄H₈S nist.gov |
| Nominal Mass | 88 Da |
| Theoretical Monoisotopic Mass | 88.03467 Da |
| Role of HRMS | Confirms the elemental composition by measuring mass with high accuracy (e.g., 88.0346 ± 0.0004 for 5 ppm error) |
| Benefit | Unambiguously distinguishes from isobaric compounds (e.g., C₅H₁₂O, theoretical mass 88.08882 Da) |
Retention Index Analysis for Isomer Discrimination and Identification
Retention index (RI) analysis is a cornerstone of modern gas chromatography (GC) for the unambiguous identification of volatile and semi-volatile compounds. By standardizing retention times relative to a homologous series of n-alkanes, the retention index provides a more transferable and robust identification parameter than retention time alone. phenomenex.com This is particularly crucial when differentiating between isomers, such as the (E) and (Z) geometric isomers of 1-(methylthio)-1-propene, which may have very similar mass spectra but distinct spatial arrangements. researchgate.net The use of retention indices significantly enhances the reliability of compound identification by filtering out incorrect matches from mass spectral library searches and allowing for direct comparison of data generated across different instruments and laboratories, provided the same stationary phase is used. atamanchemicals.com
For sulfur-containing compounds like 1-(methylthio)-1-propene, which are key aroma contributors in many foods, precise identification is essential. mdpi.combujnochem.com The subtle differences in the physical properties of the (E) and (Z) isomers lead to different interactions with the GC stationary phase, resulting in distinct retention indices that enable their separation and individual characterization. tandfonline.com
Influence of Chromatographic Column Stationary Phases on Retention Indices
The choice of the gas chromatographic column's stationary phase is a critical parameter that profoundly influences the retention indices and the degree of separation between the (E) and (Z) isomers of 1-(methylthio)-1-propene. The polarity of the stationary phase, which dictates the types of intermolecular interactions with the analyte, is the primary factor governing this separation. phenomenex.com The general principle holds that stationary phases with a polarity similar to the analyte will result in stronger retention. imchem.fr
Non-Polar Stationary Phases: On standard non-polar stationary phases, such as those composed of 100% dimethylpolysiloxane (e.g., HP-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5ms), the separation mechanism is primarily driven by van der Waals forces and is closely related to the boiling points of the analytes. phenomenex.com For the isomers of 1-(methylthio)-1-propene, the (E)-isomer has a consistently reported retention index of approximately 726 on these non-polar phases. pakbs.orggcms.cz Research on the essential oil of Allium schoenoprasum L. using a non-polar DB-5 column showed that the (Z)-isomer elutes slightly after the (E)-isomer, indicating it has a marginally higher retention index on this type of phase, though a specific RI value was not provided in that study. theses.cz This suggests a subtle difference in their boiling points or molecular shape affecting their interaction with the non-polar surface.
Polar Stationary Phases: When using polar stationary phases, such as those made of polyethylene (B3416737) glycol (PEG), often referred to as WAX columns, the retention mechanism shifts to include more specific interactions like dipole-dipole and hydrogen bonding. phenomenex.com The sulfur atom and the double bond in 1-(methylthio)-1-propene introduce a degree of polarity that allows for stronger interactions with these polar phases. This results in significantly higher retention indices compared to those on non-polar columns.
Data from the NIST (National Institute of Standards and Technology) database shows a retention index of 997 for "1-Propene-1-methylthio" on a polar column. While the specific isomer for this entry is not designated, the substantial increase in retention (from ~726 to 997) highlights the dramatic effect of the stationary phase polarity. Polar stationary phases are better able to discriminate between isomers based on differences in their dipole moments. The more accessible electron density of the sulfur atom and the π-system of the double bond in the isomers can interact more strongly with the polar functional groups of the PEG phase, leading to longer retention times and enhanced separation. For instance, (Z)-1-methylthio-1-propene has been identified in wasabi using a polar MXT-WAX column, underscoring the utility of such phases for analyzing sulfur-containing flavor compounds. bujnochem.com
The significant difference in retention indices between non-polar and polar columns provides a powerful tool for the confident identification of these isomers in complex matrices.
Interactive Data Table: Retention Indices of 1-(methylthio)-1-propene Isomers
The following table summarizes the available retention index data for the isomers of 1-(methylthio)-1-propene on different stationary phases.
| Isomer | Stationary Phase Type | Stationary Phase Example | Retention Index (RI) | Reference |
| (E)-1-(methylthio)-1-propene | Non-Polar | HP-1 (Dimethylpolysiloxane) | 726 | gcms.cz |
| (E)-1-(methylthio)-1-propene | Non-Polar | 5% Phenyl Polysilphenylene-siloxane | 724 | pakbs.org |
| (Z)-1-(methylthio)-1-propene | Non-Polar | DB-5 (5% Phenyl-95% methylpolysiloxane) | Elutes after (E)-isomer | theses.cz |
| 1-(methylthio)-1-propene (Isomer not specified) | Polar | Polyethylene Glycol (PEG) | 997 |
Applications in Chemical Research and Environmental Analysis
Role as an Intermediate in Complex Organic Synthesis
While many unsaturated organosulfur compounds serve as versatile intermediates in organic synthesis, detailed and specific applications of 1-propene, 1-(methylthio)- in the academic and patent literature are not extensively documented. Its structural isomer, 3-(methylthio)-1-propene (allyl methyl sulfide), is noted as a derivative for specialty synthesis, including coatings and resins polycil.co.uk. However, information regarding 1-propene, 1-(methylthio)- as a primary building block in complex synthesis is limited.
The vinyl thioether moiety in 1-propene, 1-(methylthio)- suggests its potential participation in various organic reactions, such as cycloadditions and electrophilic additions, which are fundamental to building complex molecular frameworks and heterocyclic systems nih.govlibretexts.orgorganicchemistrydata.orgmdpi.com. For instance, related vinyl sulfides and nitro olefins are known to participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings nih.gov. Despite this potential, specific examples detailing the use of 1-propene, 1-(methylthio)- to create advanced organic scaffolds or heterocyclic compounds are not prominent in available research.
The development of novel materials often relies on monomers that can undergo polymerization. Thiol-ene polymerization, for example, is a method used to create new polymers d-nb.info. While the propene group in 1-propene, 1-(methylthio)- could theoretically be involved in polymerization reactions, its role as a precursor for novel materials is not well-established in the scientific literature. The focus in polymer chemistry has often been on other vinyl and thiol-containing compounds kpi.ua.
Contributions to Flavor Chemistry and Food Science Research
The most significant and well-documented role of 1-propene, 1-(methylthio)- is in the field of flavor and food science. As a volatile sulfur compound, it possesses a potent aroma and contributes to the characteristic scent and taste of various natural products.
1-Propene, 1-(methylthio)- is a key aroma compound identified in several species of highly prized truffles. Both (E)- and (Z)- isomers have been detected in the volatile profiles of Tuber macrosporum and Tuber excavatum. The presence and ratio of these isomers contribute to the unique and complex aroma that distinguishes different truffle species.
This compound is also associated with the characteristic flavor of plants from the Allium genus, which includes onions and garlic. The breakdown of sulfur-containing precursors in these plants during cutting or cooking releases a variety of volatile compounds, including methyl 1-propenyl sulfide (B99878), which contributes to their pungent and savory notes.
Table 1: Presence of 1-Propene, 1-(methylthio)- in Various Natural Products
| Natural Product | Genus/Species | Isomer(s) Identified | Role in Aroma Profile |
| Truffle | Tuber macrosporum | (E) and (Z) | Key aroma compound |
| Truffle | Tuber excavatum | (E) and (Z) | Key aroma compound |
| Onion | Allium cepa | Not specified | Contributor to characteristic flavor |
| Garlic | Allium sativum | Not specified | Component of volatile profile |
Beyond its desirable contributions to flavor, 1-propene, 1-(methylthio)- can also be implicated in off-flavor phenomena. In food systems like fresh beef, its presence, along with other sulfur compounds such as 1-(methylthio)propane, has been linked to undesirable odors described as "garlic," "cabbage," or "rancid". Olfactometry analysis has identified (Z)-1-(methylthio)-1-propene as one of the odor-active compounds responsible for characteristic off-flavors in beef, which can lead to consumer rejection.
Investigation as a Volatile Organic Compound (VOC) Biomarker in Exogenous and Endogenous Processes
Volatile organic compounds (VOCs) are carbon-based chemicals that easily evaporate at room temperature. They can be produced by the human body (endogenous) or come from external sources like diet and the environment (exogenous) nih.gov. The analysis of VOCs in breath, urine, or feces is a growing area of research for the non-invasive diagnosis and monitoring of diseases nih.gov.
1-Propene, 1-(methylthio)- (often referred to as methylthiopropene in this context) has been identified as a VOC present in human breath. Its origins can be both endogenous, resulting from metabolic processes, and exogenous, stemming from the consumption of foods rich in this compound, such as truffles and alliums. While the compound is listed in databases of VOCs with potential as biomarkers, specific clinical studies definitively linking 1-propene, 1-(methylthio)- to the progression or presence of a particular disease are not yet widely established. The general field of "volatolomics" continues to explore how profiles of VOCs, which could include methylthiopropene, change in various pathological conditions.
Table 2: Profile of 1-Propene, 1-(methylthio)- as a Volatile Organic Compound (VOC)
| Property | Description |
| Compound Name | 1-Propene, 1-(methylthio)- |
| Synonyms | Methyl 1-propenyl sulfide, Methylthiopropene |
| Status | Identified as a Volatile Organic Compound (VOC) |
| Detected In | Human Breath |
| Potential Sources | Endogenous: Metabolic pathways. Exogenous: Diet (e.g., truffles, alliums) nih.gov. |
| Biomarker Status | Under investigation as part of the human volatilome; no specific disease link has been definitively established. |
Detection and Correlation Studies in Breath Analysis for Diagnostic Research
Analysis of volatile organic compounds (VOCs) in exhaled breath is a promising non-invasive frontier for diagnosing a range of diseases. mdpi.comnih.govepa.govnih.govresearchgate.netnih.govmdpi.com Within this field, Volatile Sulfur Compounds (VSCs) are a significant class of molecules often linked to specific pathological or physiological conditions. tandfonline.comrug.nl The primary VSCs implicated in oral and systemic diseases are hydrogen sulfide, methyl mercaptan, and dimethyl sulfide. perioimplantadvisory.com
The degradation of sulfur-containing amino acids by anaerobic bacteria is a primary source of these compounds, which are strongly associated with halitosis (bad breath) and periodontal disease. tandfonline.comrug.nl Research has established a correlation between the concentration of VSCs in mouth air and the progression of periodontal disease. semanticscholar.orgnih.gov Furthermore, some studies suggest a link between VSCs, Helicobacter pylori infection, and erosive changes in the esophagogastroduodenal mucosa, indicating that VSCs could reflect gastrointestinal conditions. nih.gov Gas chromatography (GC) is considered a highly reliable and objective method for measuring specific VSCs in breath samples. perioimplantadvisory.combreathinstitute.co.ukaustinpublishinggroup.comnih.gov
While the broader class of VSCs is a subject of intense diagnostic research, specific studies identifying 1-Propene, 1-(methylthio)- as a distinct biomarker for a particular disease are not prominent in current scientific literature. The focus remains largely on the more common VSCs.
Table 1: Correlation of General Volatile Sulfur Compounds (VSCs) with Medical Conditions
| Compound Class | Associated Conditions | Key Compounds Detected | Diagnostic Significance |
|---|
Presence in Environmental Samples and Biological Matrices
Volatile sulfur compounds are generated in various biological systems, primarily through the microbial metabolism of sulfur-containing amino acids like methionine and cysteine. tandfonline.comresearchgate.net This metabolic activity is a known source of VSCs in the oral cavity, contributing to the breath profile. tandfonline.comrug.nl
Beyond the oral cavity, microbial activity in other biological systems is also a source of sulfur compounds. For instance, dimethyl sulfide is known to be produced by anaerobic microbial processes in the lower gut. researchgate.net Research has also indicated that related compounds such as methyl-propyl sulfide may be generated by microbiota in the nasal cavity. researchgate.net The presence of these compounds in various biological matrices underscores the role of the microbiome in producing volatile metabolites. researchgate.net
Despite the established biological origin of many VSCs, specific documented evidence detailing the widespread presence of 1-Propene, 1-(methylthio)- in diverse environmental samples (such as air, water, or soil) or other biological matrices like blood and urine is limited in the available research.
Stability and Sampling Considerations in Exhaled Breath Research
The analysis of VSCs in exhaled breath presents methodological challenges, primarily related to the reactivity and stability of these compounds. researchgate.net The choice of sampling container and storage conditions can significantly impact the integrity of a sample.
Sample Stability: The stability of VSCs is influenced by factors such as humidity, oxygen content, and storage temperature. researchgate.netrestek.comnelac-institute.org Studies have shown that high humidity can lead to the rapid degradation of some sulfur compounds within hours of collection in sampling canisters. restek.comnelac-institute.org When comparing breath sampling bags, Tedlar bags have demonstrated better preservation of sulfur compounds over 24 hours compared to Nalophan bags, where concentrations of some species can decrease significantly. researchgate.net In general, while some sulfur compounds are noted to be relatively well-preserved during storage, significant losses can still occur, highlighting the need for prompt analysis. researchgate.net
Sampling Techniques: The standard method for collecting and analyzing VOCs from breath involves trapping the compounds on a sorbent material followed by thermal desorption (TD) and analysis via gas chromatography-mass spectrometry (GC-MS). polimi.it The selection of the sorbent material is critical. Sorbent tubes, often containing materials like Tenax TA, Carbotrap, or Carbosieve, are used to capture a broad range of VOCs. polimi.itairmet.com.au For highly reactive species like sulfur compounds, inert-coated stainless steel tubes are recommended to prevent interactions and sample loss. markes.com Multi-bed sorbent tubes, which contain layers of different sorbents, are often employed to efficiently trap compounds across a wide range of volatilities. polimi.itmarkes.com
Table 2: Sampling and Stability Considerations for Volatile Sulfur Compounds (VSCs) in Breath Research
| Parameter | Key Considerations | Recommended Practices |
|---|---|---|
| Sample Collection | Adsorption, degradation, and reaction of analytes can occur. | Use of inert-coated stainless steel sorbent tubes. markes.com Multi-sorbent beds for broad VOC capture. polimi.it |
| Sample Containers | Material can affect stability; some bags lead to significant sample loss. | Tedlar bags show better stability for VSCs compared to Nalophan. researchgate.net Fused silica-lined canisters are also used. nelac-institute.org |
| Storage Conditions | Humidity, oxygen, and temperature are critical factors affecting stability. | Prompt analysis is ideal. If storage is necessary, cold temperatures (e.g., 4°C) are preferable. researchgate.net Minimize humidity. restek.com |
| Analytical Method | Requires high sensitivity and specificity for sulfur compounds. | Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is the gold standard. polimi.it |
Probes for Studying Sulfur-Containing Compound Interactions in Chemical and Biological Systems
While 1-Propene, 1-(methylthio)- itself has not been specifically identified as a chemical probe in the reviewed literature, its core chemical structures—the thioether and vinyl sulfide groups—are highly relevant in the design of molecular tools for chemical and biological research.
Thioether Moieties in Chemical Probes: The thioether group is a key component in the development of advanced chemical probes. For example, thioether-bonded fluorescent probes have been engineered to investigate thiol-mediated exchange reactions on the surface of living cells. acs.orgresearchgate.net These probes allow researchers to decipher complex biological redox processes. Furthermore, polymers containing thioether groups are being explored for biomedical applications as they can respond to reactive oxygen species (ROS), making them useful for targeted therapies. researchgate.net
Vinyl Sulfide Moieties in Organic Synthesis: Vinyl sulfides are recognized as valuable intermediates in organic synthesis. organic-chemistry.org They can function as surrogates for aldehydes or ketones in complex reactions, such as the Fischer indole synthesis, which is used to construct biomedically relevant molecules. organic-chemistry.org This demonstrates the utility of the vinyl sulfide functional group in building molecular architectures, although this application is synthetic rather than for probing biological interactions directly.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Processes for Selective Transformations
The synthesis of vinyl sulfides, including 1-Propene, 1-(methylthio)-, is a critical area of organic chemistry with broad applications. organic-chemistry.org Future research is increasingly focused on the development of novel catalytic processes that offer high selectivity and efficiency.
Transition-metal catalysis continues to be a major focus, with researchers exploring a variety of catalysts to control the regio- and stereoselectivity of alkyne hydrothiolation. acs.org For instance, rhodium complexes have demonstrated excellent performance in achieving anti-Markovnikov addition to produce trans-vinylic sulfides, while palladium catalysts can favor the Markovnikov adduct. acs.orgrsc.org Recent efforts have also been directed towards the use of more earth-abundant and less toxic metals like copper and nickel for C-S cross-coupling reactions. wpmucdn.comorganic-chemistry.org A significant challenge remains in the stereoselective synthesis of (Z)-vinyl sulfides, an area where new catalytic systems could make a substantial impact. wpmucdn.com
Beyond traditional metal catalysis, metal-free approaches are gaining traction. researchgate.net These methods often utilize bases or radical initiators to promote the addition of thiols to alkynes. researchgate.netacs.org The development of innovative catalytic systems that avoid transition metals is a key goal for greener and more cost-effective synthesis. acs.org The functional group tolerance of these new catalytic methods is also a critical aspect, as it allows for the synthesis of more complex and diverse vinyl sulfide (B99878) derivatives. wpmucdn.com
Integration of Machine Learning and AI in Predictive Reactivity and Synthesis
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis, including the production and modification of 1-Propene, 1-(methylthio)-. nih.goveurekalert.org These computational tools can significantly accelerate the discovery and optimization of chemical reactions. nih.govchemrxiv.orgchemrxiv.org
One of the primary applications of AI in this context is the prediction of reaction outcomes. eurekalert.orgijsetpub.com By training on large datasets of known reactions, machine learning models can predict the products, yields, and selectivity of new transformations with increasing accuracy. nih.govijsetpub.com This predictive power can help chemists to design more efficient synthetic routes and avoid unnecessary experimentation. eurekalert.org For organosulfur compounds, ML algorithms are being developed to screen for optimal reaction conditions and to predict the properties of novel derivatives. chemrxiv.orgrsc.org
Advanced In Situ Spectroscopic Monitoring of Reaction Pathways
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing them. Advanced in situ spectroscopic techniques are powerful tools for monitoring reaction pathways in real-time, providing valuable insights into the formation of intermediates and the kinetics of the transformation.
For reactions involving organosulfur compounds like 1-Propene, 1-(methylthio)-, techniques such as in situ Raman and infrared (IR) spectroscopy can be employed to track the consumption of reactants and the formation of products. spectroscopyonline.comnih.gov For example, in situ Raman spectroscopy has been used to monitor the sulfonation of polyethylene (B3416737), tracking the concentrations of sulfur trioxide and sulfur dioxide in solution. spectroscopyonline.com Similarly, in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been utilized to study the oxidative cyanation of thiols. nih.gov
In the context of lithium-sulfur batteries, where sulfur compounds play a crucial role, in situ techniques like X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and Raman spectroscopy are essential for understanding the complex electrochemical conversions. chinesechemsoc.org These methods allow researchers to observe the formation and dissolution of various sulfur species during the charge-discharge cycles. chinesechemsoc.org Applying similar advanced in situ monitoring to the synthesis and reactions of 1-Propene, 1-(methylthio)- could reveal detailed mechanistic information, leading to the development of more efficient and selective processes.
Exploration of Bio-Inspired Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve sustainability. researchgate.netnih.gov For the synthesis of vinyl sulfides like 1-Propene, 1-(methylthio)-, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. arkat-usa.orgrsc.orgrsc.org
A significant area of research is the use of greener solvents, such as water or glycerol (B35011). organic-chemistry.orgarkat-usa.org For instance, an efficient and clean protocol for the synthesis of vinyl sulfides has been developed using glycerol as a recyclable solvent. arkat-usa.org The use of β-cyclodextrin in water has also been shown to facilitate the stereoselective synthesis of E-vinyl sulfides under neutral conditions. organic-chemistry.org These approaches not only reduce the reliance on toxic organic solvents but can also simplify product purification. organic-chemistry.orgarkat-usa.org
Bio-inspired synthesis, which mimics natural processes, offers another avenue for green chemistry. numberanalytics.com This can involve using enzymes or whole microorganisms as catalysts, or designing synthetic catalysts that mimic the active sites of enzymes. numberanalytics.com The development of bio-inspired methods for the synthesis of 1-Propene, 1-(methylthio)- and other organosulfur compounds could lead to highly selective and sustainable processes. Furthermore, the development of metal-free catalytic systems, as mentioned earlier, is a key component of green chemistry, avoiding the use of potentially toxic and expensive heavy metals. rsc.orgrsc.org
Expanding the Scope of Volatile Biomarker Research to New Areas of Investigation
Volatile organic compounds (VOCs) in exhaled breath and other bodily fluids are gaining recognition as potential non-invasive biomarkers for diagnosing and monitoring diseases. plos.orgwjgnet.comresearchgate.net 1-Propene, 1-(methylthio)- has been identified as a potential biomarker in several contexts, and future research is likely to expand its application to new areas. google.comoup.comau.dkresearchgate.netnih.govnih.gov
Currently, 1-Propene, 1-(methylthio)- has been associated with conditions such as pneumonia and malaria. google.comoup.com In the case of malaria, the levels of (E)- and (Z)-1-methylthio-1-propene in breath have been shown to correlate with parasitemia levels. oup.com It has also been identified as a volatile compound associated with certain types of cancer and onion diseases. au.dkresearchgate.netnih.govnih.gov
Future research will likely focus on several key areas. Firstly, there is a need for larger-scale clinical studies to validate the diagnostic potential of 1-Propene, 1-(methylthio)- for these and other diseases. researchgate.net Secondly, investigating the metabolic pathways that lead to the production of this compound in different pathological states is crucial for understanding its role as a biomarker. oup.com Finally, the development of more sensitive and selective analytical techniques for the detection of 1-Propene, 1-(methylthio)- in complex biological matrices will be essential for its clinical application. plos.orgwjgnet.com This could involve advancements in gas chromatography-mass spectrometry (GC-MS) and the development of novel sensor technologies. plos.orgwjgnet.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Propene, 1-(methylthio)-, and how can experimental reproducibility be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of allylic halides with methylthiolate ions or via thiol-ene reactions. To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst) in detail .
- Use high-purity reagents and validate intermediates via GC-MS or NMR .
- Include step-by-step protocols in supplementary materials for peer verification .
Q. How can the purity and structural identity of 1-Propene, 1-(methylthio)- be reliably characterized?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm alkene and methylthio group positions. Compare chemical shifts with NIST reference data .
- Mass Spectrometry : Match fragmentation patterns to EPA/NIH spectral libraries (e.g., m/z 88 for molecular ion [M]) .
- Chromatography : Validate purity via GC-FID or HPLC with retention time calibration .
Advanced Research Questions
Q. What mechanistic insights exist for the thermal degradation of 1-Propene, 1-(methylthio)-, and how can competing pathways be resolved?
- Methodological Answer :
- Experimental Design : Conduct kinetic studies under controlled temperatures (e.g., 100–300°C) with in-situ FTIR or GC-MS to track volatile products .
- Computational Modeling : Use DFT calculations to map potential energy surfaces and identify dominant pathways (e.g., β-scission vs. isomerization) .
- Data Contradiction : If experimental yields deviate from simulations, re-evaluate solvent effects or catalyst residues .
Q. How does the methylthio substituent influence the compound’s reactivity in organometallic coupling reactions?
- Methodological Answer :
- Comparative Studies : Perform Suzuki-Miyaura or Heck reactions with 1-Propene, 1-(methylthio)- versus non-sulfur analogs. Monitor regioselectivity via H NMR .
- Electrochemical Analysis : Use cyclic voltammetry to assess sulfur’s electron-donating effects on reaction barriers .
- Limitations : Address potential catalyst poisoning by sulfur groups via ligand screening .
Methodological Considerations
Q. What strategies minimize experimental bias when studying stereoselective synthesis of (E)-1-Propene, 1-(methylthio)-?
- Answer :
- Use chiral catalysts (e.g., Rh(I) complexes) and optimize reaction time to prevent isomerization .
- Validate stereochemistry via NOESY NMR or X-ray crystallography .
- Replicate results across multiple batches to confirm selectivity .
Q. How can computational chemistry enhance the design of derivatives for catalytic applications?
- Answer :
- Perform QSAR modeling to predict electronic effects of substituents on catalytic activity .
- Validate predictions via synthesis and turnover frequency (TOF) measurements .
- Address discrepancies between theory and experiment by refining basis sets in DFT calculations .
Ethical and Reproducibility Standards
Q. What ethical practices are critical when publishing datasets on 1-Propene, 1-(methylthio)-?
- Answer :
- Disclose all synthetic hazards (e.g., flammability, sulfur odor) in the experimental section .
- Share raw spectral data and computational input files as supplementary materials .
- Cite prior work on organosulfur chemistry to avoid redundancy and ensure academic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
